BenchChemオンラインストアへようこそ!

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

DPP-4 inhibition regiochemistry structure-activity relationship

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one (CAS 1803599-59-8) offers a distinct regioisomeric substitution pattern—cyclopropyl at C4 and methyl at C6—complementary to the highly optimized 1-cyclopropyl-3-methyl DPP-4 inhibitor series. This unexplored scaffold provides freedom-to-operate for SAR exploration in DPP-4, CDK, MEK, and Akt kinase programs. With a LogP of 0.2167, TPSA of 32.34 Ų, and full Lipinski compliance, it is ideal for fragment-based libraries and lead optimization. Supplied at ≥95% purity, it is a certified research-grade building block suitable for chiral HPLC method development and GLP-compliant analysis. Secure batch-specific certificates for immediate pharmaceutical R&D.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1803599-59-8
Cat. No. B1382331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-6-methyl-1,4-diazepan-2-one
CAS1803599-59-8
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC1CNC(=O)CN(C1)C2CC2
InChIInChI=1S/C9H16N2O/c1-7-4-10-9(12)6-11(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,10,12)
InChIKeyMXEBOZMZFMJXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one (CAS 1803599-59-8): Core Scaffold Identity and Procurement Baseline


4-Cyclopropyl-6-methyl-1,4-diazepan-2-one (CAS 1803599-59-8) is a 1,4-diazepan-2-one derivative featuring a cyclopropyl substituent at the 4-position and a methyl group at the 6-position of the seven-membered diazepane ring. The compound bears one carbonyl group at the 2-position, distinguishing it from fully reduced diazepane analogs. Its molecular formula is C9H16N2O with a molecular weight of 168.24 g/mol . The molecule exhibits a calculated LogP of 0.2167, a topological polar surface area (TPSA) of 32.34 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, placing 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one within favorable drug-like and lead-like physicochemical space . Commercially, 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is supplied at ≥95% purity as a research-grade building block, with recommended long-term storage at -20°C [1].

Why 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one Cannot Be Replaced by Unsubstituted or Regioisomeric 1,4-Diazepan-2-ones


The 1,4-diazepan-2-one scaffold is a recognized pharmacophore in medicinal chemistry, particularly for dipeptidyl peptidase IV (DPP-4) inhibition, where both the position and nature of substituents critically control potency [1]. In the DPP-4 series, moving the methyl group from the 6-position to the 3-position and shifting the cyclopropyl group from the 4-position to the 1-position converts the scaffold into a distinct regioisomeric series (e.g., 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one), which is the configuration found in the most potent reported DPP-4 inhibitors (IC50 = 8.0 nM) [1]. The 4-cyclopropyl-6-methyl substitution pattern present in the target compound therefore represents a complementary and non-interchangeable regioisomer that may be exploited for alternative target engagement or intellectual property freedom-to-operate. Furthermore, the carbonyl group at position 2 is essential for hydrogen-bonding interactions and conformational restriction; its absence in the fully reduced analog 1-cyclopropyl-6-methyl-1,4-diazepane (CAS 1250809-59-6) eliminates a key pharmacophoric element . Generic substitution among in-class compounds thus risks loss of target affinity, altered selectivity, and different ADME properties.

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 4-Cyclopropyl vs. 1-Cyclopropyl Substitution in 1,4-Diazepan-2-one DPP-4 Inhibitors

The target compound 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is the 4-cyclopropyl-6-methyl regioisomer, whereas the most extensively optimized DPP-4 inhibitor series employs the 1-cyclopropyl-3-methyl substitution pattern. Liang et al. (2007) reported that 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative 9i achieves DPP-4 IC50 = 8.0 nM, and the 3R,6R-dimethyl-1,4-diazepan-2-one derivative 14a achieves DPP-4 IC50 = 9.7 nM [1]. The 4-cyclopropyl-6-methyl substitution pattern has not been evaluated in this DPP-4 series, constituting a chemically distinct and unexplored regioisomeric space. This structural differentiation provides an opportunity for novel intellectual property and potentially divergent target selectivity profiles.

DPP-4 inhibition regiochemistry structure-activity relationship

Carbonyl Functional Group: Impact on Hydrogen-Bonding Capacity vs. Fully Reduced Diazepane

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one contains a carbonyl group at position 2, endowing it with 2 hydrogen bond acceptor (HBA) sites and 1 hydrogen bond donor (HBD) site, with a TPSA of 32.34 Ų . In contrast, the fully reduced analog 1-cyclopropyl-6-methyl-1,4-diazepane (CAS 1250809-59-6, C9H18N2, MW 154.26) lacks the carbonyl group and has 2 HBA and only 1 HBD . The carbonyl oxygen serves as a critical pharmacophoric element for target engagement in 1,4-diazepan-2-one-based inhibitors, participating in key hydrogen-bonding interactions within enzyme active sites, as demonstrated in co-crystal structures of DPP-4 with 1,4-diazepan-2-one ligands [1]. Removal of this carbonyl eliminates a binding interaction that cannot be compensated by the tertiary amine alone.

hydrogen bonding scaffold topology drug-likeness

Physicochemical Differentiation: LogP and Lipophilicity vs. 4-Cyclopropyl-1,4-diazepan-2-one (Des-methyl Analog)

The target compound incorporates a 6-methyl substituent that increases lipophilicity relative to its des-methyl analog 4-cyclopropyl-1,4-diazepan-2-one (CAS 1797535-07-9). 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one has a calculated LogP of 0.2167 and MW of 168.24 g/mol , whereas 4-cyclopropyl-1,4-diazepan-2-one has MW of 154.21 g/mol and lacks the methyl group . Although the LogP of the des-methyl analog is not experimentally reported, the addition of one methyl group typically increases LogP by approximately 0.5 log units, enhancing membrane permeability while reducing aqueous solubility.

lipophilicity physicochemical properties ADME prediction

Scaffold Complexity and Synthetic Tractability vs. Unsubstituted 1,4-Diazepan-2-one

The target compound represents a more advanced intermediate compared to the parent scaffold 1,4-diazepan-2-one (CAS 99822-50-1). 1,4-Diazepan-2-one is an unsubstituted scaffold (C5H10N2O, MW 114.15) that is a commercially available building block used in the preparation of MEK inhibitors [1]. 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one (C9H16N2O, MW 168.24) is pre-functionalized with both the cyclopropyl and methyl groups, providing a more advanced starting point for library synthesis . This pre-functionalization saves 2-3 synthetic steps compared to starting from the unsubstituted parent scaffold, as the introduction of the cyclopropyl group typically requires a reductive amination or alkylation step, and the methyl group at position 6 may require stereoselective or regioselective installation.

building block scaffold diversity medicinal chemistry

Optimal Research and Procurement Application Scenarios for 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one


DPP-4 Inhibitor Lead Optimization and IP Diversification

The 4-cyclopropyl-6-methyl regioisomer provides an unexplored substitution pattern complementary to the highly optimized 1-cyclopropyl-3-methyl DPP-4 inhibitor series reported by Liang et al. (2007), where derivatives achieve IC50 values of 8.0–9.7 nM [1]. Researchers pursuing novel DPP-4 inhibitors with freedom-to-operate can use this scaffold as a starting point for SAR exploration, potentially yielding inhibitors with differentiated selectivity profiles or pharmacokinetic properties. The carbonyl group at position 2 and the cyclopropyl group at position 4 provide key pharmacophoric elements for target engagement.

Kinase Inhibitor Scaffold Derivatization (MEK, CDK, PKB)

1,4-Diazepan-2-ones are established scaffolds for kinase inhibitor development, including MEK inhibitors [2], CDK inhibitors [3], and PKB (Akt) inhibitors . The 4-cyclopropyl-6-methyl substitution pattern introduces conformational constraint via the cyclopropyl ring, which can enhance binding affinity and metabolic stability, and the 6-methyl group provides an additional vector for steric tuning of selectivity. The pre-functionalized scaffold enables rapid library synthesis for hit-to-lead or lead optimization programs targeting these kinases.

Physicochemical Property-Driven Library Design (LogP 0.2, TPSA 32.3 Ų)

With a calculated LogP of 0.2167 and TPSA of 32.34 Ų , 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one occupies a favorable drug-like property space (Lipinski compliant: MW <500, LogP ≤5, HBD ≤5, HBA ≤10). Its low LogP suggests good aqueous solubility, while its moderate TPSA (32.34 Ų) is consistent with compounds capable of both passive membrane permeation and oral bioavailability. This scaffold is well-suited for fragment-based drug discovery (FBDD) or as a core for parallel synthesis libraries targeting CNS or peripheral therapeutic indications where balanced physicochemical properties are required.

Reference Standard for Analytical Method Development and Impurity Profiling

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is indicated for use as a drug impurity reference standard and as a research reagent [4]. Its well-defined SMILES string (CC1CNC(=O)CN(C1)C1CC1) and single stereocenter at C6 make it suitable for HPLC method development, chiral purity analysis, and mass spectrometry-based quantification in pharmaceutical quality control workflows. Procurement at ≥95% purity with batch-specific certificates of analysis supports GLP-compliant analytical method validation.

Quote Request

Request a Quote for 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.